molecular formula C11H11NO4 B2925370 (S)-benzyl 2-oxooxazolidine-5-carboxylate CAS No. 112663-80-6

(S)-benzyl 2-oxooxazolidine-5-carboxylate

Cat. No. B2925370
CAS RN: 112663-80-6
M. Wt: 221.212
InChI Key: BXBOMORKYGQSFX-VIFPVBQESA-N
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Description

“(S)-benzyl 2-oxooxazolidine-5-carboxylate” is a derivative of oxazoline, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .


Synthesis Analysis

The synthesis of oxazolines has been a subject of numerous investigations. Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The molecular structure of “(S)-benzyl 2-oxooxazolidine-5-carboxylate” is characterized by a five-membered ring containing one nitrogen and one oxygen atom . The InChI code is 1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 .


Chemical Reactions Analysis

The reaction mechanism for oxazoline synthesis from ketones involves a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

“(S)-benzyl 2-oxooxazolidine-5-carboxylate” is a solid substance with a molecular weight of 145.11 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

(S)-benzyl 2-oxooxazolidine-5-carboxylate is a valuable chiral building block in the synthesis of pharmaceutical compounds. Its oxazolidine ring structure is a key intermediate in the construction of complex molecules with potential therapeutic effects. For example, it can be used to synthesize novel compounds that act as inhibitors of the Nav1.8 channel, which are important in the treatment and management of pain disorders .

Development of Nav1.8 Channel Inhibitors

The compound has been identified as a precursor in the development of Nav1.8 channel inhibitors. These inhibitors can play a significant role in the treatment of conditions mediated by Nav1.8 channel activity, such as certain pain disorders, cough disorders, and itch disorders .

Future Directions

The future directions for “(S)-benzyl 2-oxooxazolidine-5-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals, industrial processes, natural product chemistry, polymers, and more .

properties

IUPAC Name

benzyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(9-6-12-11(14)16-9)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOMORKYGQSFX-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)N1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-benzyl 2-oxooxazolidine-5-carboxylate

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